

# A Comparative Guide to the Spectroscopic Cross-Validation of 4-Methyl-3-phenylcoumarin

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## Compound of Interest

Compound Name: 4-Methyl-3-phenylcoumarin

Cat. No.: B1580728

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This guide provides a comprehensive cross-validation of the spectroscopic data for **4-Methyl-3-phenylcoumarin**, presenting a comparative analysis with structurally related coumarin derivatives. The objective is to offer a clear, data-driven resource for the authentication and characterization of this compound. All presented data is supported by detailed experimental protocols for reproducibility.

## Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for **4-Methyl-3-phenylcoumarin** and two selected alternatives: 7-Hydroxy-4-methylcoumarin and 3-Phenylcoumarin.

<sup>1</sup>H NMR Data Comparison (Chemical Shifts in ppm)

| Compound                   | Aromatic Protons (ppm)                       | Methyl Protons (ppm) | Other Protons (ppm)                              |
|----------------------------|--|----------------------|--|
| 4-Methyl-3-phenylcoumarin  | 7.20 - 7.60 (m, 9H)                          | 2.25 (s, 3H)         | -  |
| 7-Hydroxy-4-methylcoumarin | 7.56 (d, 1H), 6.78 (dd, 1H), 6.69 (d, 1H)[1] | 2.34 (s, 3H)[1]      | 10.51 (s, 1H, -OH)[1],<br>6.10 (s, 1H, vinyl)[1] |
| 3-Phenylcoumarin           | 7.34 - 7.80 (m, 9H)                          | -                    | 7.90 (s, 1H, vinyl)[2]                           |

#### <sup>13</sup>C NMR Data Comparison (Chemical Shifts in ppm)

| Compound                   | Carbonyl Carbon (ppm) | Aromatic/Vinyl Carbons (ppm)  | Methyl Carbon (ppm) |
|----------------------------|-----------------------|---|---------------------|
| 4-Methyl-3-phenylcoumarin  | ~161                  | ~116-154  | ~16                 |
| 7-Hydroxy-4-methylcoumarin | 161.17[1]             | 102.19, 110.27,<br>112.03, 112.87,<br>126.59, 153.52,<br>154.85, 160.31[1]              | 18.12[1]            |
| 3-Phenylcoumarin           | 160.6[2]              | 116.5, 119.7, 124.5,<br>127.9, 128.4, 128.5,<br>128.9, 131.4, 134.7,<br>139.9, 153.5[2] | -                   |

#### Key IR Absorptions Comparison (Wavenumber in cm<sup>-1</sup>)

| Compound                   | C=O (Lactone)<br>Stretch (cm <sup>-1</sup> ) | C=C Aromatic<br>Stretch (cm <sup>-1</sup> ) | Other Key<br>Absorptions (cm <sup>-1</sup> )   |
|----------------------------|--|---|--|
| 4-Methyl-3-phenylcoumarin  | ~1700 - 1730                                 | ~1600                                       | C-H aromatic (~3100),<br>C-H aliphatic (~2900)                                       |
| 7-Hydroxy-4-methylcoumarin | 1671[1]                                      | 1607[1]                                     | 3500 (O-H stretch),<br>3113 (=C-H stretch),<br>1394 (CH <sub>3</sub> deformation)[1] |
| 3-Phenylcoumarin           | ~1720  | ~1600                                       | C-H aromatic (~3100)   |

#### Mass Spectrometry Data Comparison (m/z)

| Compound                   | Molecular Ion (M <sup>+</sup> ) (m/z) | Key Fragment Ions (m/z) |
|----------------------------|---------------------------------------|-------------------------|
| 4-Methyl-3-phenylcoumarin  | 236                                   | 207, 178                |
| 7-Hydroxy-4-methylcoumarin | 176                                   | 148, 120                |
| 3-Phenylcoumarin           | 222[2]                                | 194, 165[3]             |

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like **4-Methyl-3-phenylcoumarin**.

### <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).<sup>[4]</sup> The solution is then filtered into a clean NMR tube.
- **Instrumentation:** A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
- **<sup>1</sup>H NMR Acquisition:**

- The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[5]
- A standard one-pulse sequence is used to acquire the  $^1\text{H}$  NMR spectrum.
- The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
- Data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[6]
  - The spectral width is set to cover the expected range for carbon signals (typically 0-220 ppm).[5]
  - A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which is inherently lower for  $^{13}\text{C}$  than for  $^1\text{H}$  NMR.
  - Data processing is similar to that for  $^1\text{H}$  NMR.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
  - Solid Samples (KBr Pellet Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[7]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:

- A background spectrum of the empty sample compartment or the clean ATR crystal is recorded.[8]
- The sample is placed in the infrared beam path.
- The spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Gas Chromatography-Mass Spectrometry (GC-MS)

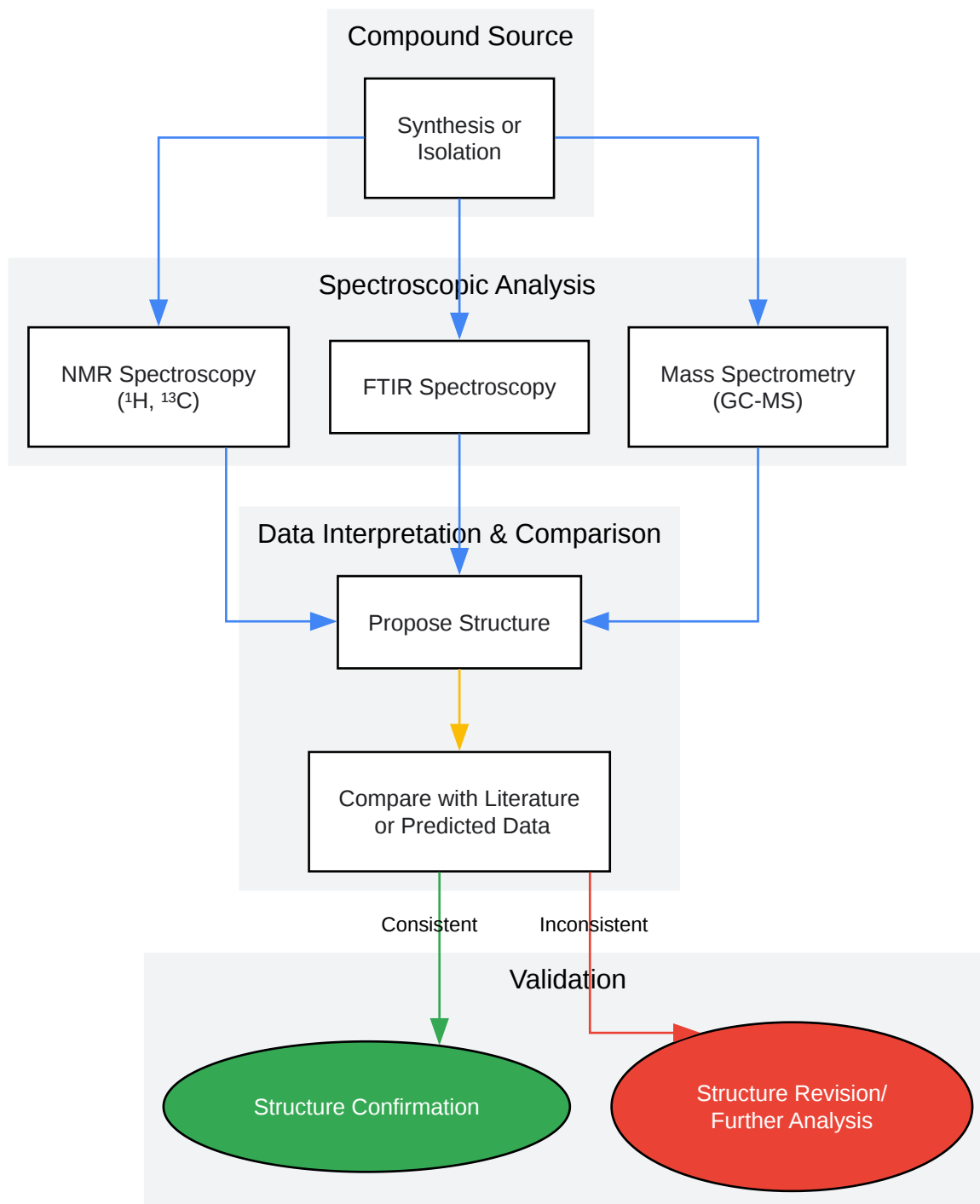
- Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10  $\mu\text{g/mL}$ . [9] The solution should be free of particulates.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source. [10]
- Gas Chromatography (GC):
  - A small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution is injected into the GC.
  - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. [11]
  - The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry (MS):
  - As components elute from the GC column, they enter the mass spectrometer's ion source.
  - In EI, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
  - The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) in a mass analyzer.

- A detector records the abundance of each ion, generating a mass spectrum for each eluting component.

## Visualization of Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of spectroscopic data to confirm the structure of a synthesized or isolated compound.

## Workflow for Spectroscopic Data Cross-Validation

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